molecular formula C17H18ClNO2 B2652010 N-({2-[(benzyloxy)methyl]phenyl}methyl)-2-chloroacetamide CAS No. 1808812-59-0

N-({2-[(benzyloxy)methyl]phenyl}methyl)-2-chloroacetamide

Cat. No.: B2652010
CAS No.: 1808812-59-0
M. Wt: 303.79
InChI Key: JHNGQPJHCMWOFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({2-[(benzyloxy)methyl]phenyl}methyl)-2-chloroacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-[(benzyloxy)methyl]phenyl}methyl)-2-chloroacetamide typically involves the reaction of 2-[(benzyloxy)methyl]benzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-({2-[(benzyloxy)methyl]phenyl}methyl)-2-chloroacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures.

    Oxidation: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used under acidic or basic conditions.

    Reduction: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are used under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Substituted amides, thioamides, or ethers.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Corresponding amines.

Scientific Research Applications

N-({2-[(benzyloxy)methyl]phenyl}methyl)-2-chloroacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-({2-[(benzyloxy)methyl]phenyl}methyl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The benzyloxy group may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

N-({2-[(benzyloxy)methyl]phenyl}methyl)-2-chloroacetamide can be compared with other similar compounds, such as:

    N-(benzyl)-2-chloroacetamide: Lacks the benzyloxy group, which may result in lower binding affinity and specificity.

    N-({2-[(methoxy)methyl]phenyl}methyl)-2-chloroacetamide: Contains a methoxy group instead of a benzyloxy group, which may alter its chemical reactivity and biological activity.

    N-({2-[(benzyloxy)methyl]phenyl}methyl)-2-bromoacetamide: Contains a bromoacetamide group instead of a chloroacetamide group, which may affect its reactivity and mechanism of action.

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

2-chloro-N-[[2-(phenylmethoxymethyl)phenyl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c18-10-17(20)19-11-15-8-4-5-9-16(15)13-21-12-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNGQPJHCMWOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC=CC=C2CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.